molecular formula C18H15FN2O5S B2752439 3-(3-((4-Fluorophenyl)sulfonyl)propanamido)benzofuran-2-carboxamide CAS No. 895477-61-9

3-(3-((4-Fluorophenyl)sulfonyl)propanamido)benzofuran-2-carboxamide

Cat. No.: B2752439
CAS No.: 895477-61-9
M. Wt: 390.39
InChI Key: XPIYGUJRBALEGK-UHFFFAOYSA-N
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Description

3-(3-((4-Fluorophenyl)sulfonyl)propanamido)benzofuran-2-carboxamide is a benzofuran-derived compound featuring a carboxamide group at the 2-position and a 3-substituted propanamido moiety. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonyl and fluorophenyl groups play critical roles in binding affinity or selectivity. While direct pharmacological data are unavailable in the provided evidence, its structural determination likely employs crystallographic tools like SHELX programs, which are widely used for small-molecule refinement and structure solution .

Properties

IUPAC Name

3-[3-(4-fluorophenyl)sulfonylpropanoylamino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O5S/c19-11-5-7-12(8-6-11)27(24,25)10-9-15(22)21-16-13-3-1-2-4-14(13)26-17(16)18(20)23/h1-8H,9-10H2,(H2,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPIYGUJRBALEGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-((4-Fluorophenyl)sulfonyl)propanamido)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran ring .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(3-((4-Fluorophenyl)sulfonyl)propanamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfide derivatives .

Mechanism of Action

The mechanism of action of 3-(3-((4-Fluorophenyl)sulfonyl)propanamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Property 3-(3-((4-Fluorophenyl)sulfonyl)propanamido)benzofuran-2-carboxamide N-(4-chlorophenyl)-3-(3,3-diphenylpropanamido)-1-benzofuran-2-carboxamide
Molecular Formula C₁₈H₁₄FN₃O₅S (inferred) C₃₀H₂₃ClN₂O₃
Molecular Weight ~418.38 g/mol (calculated) 495.97 g/mol
Key Substituents - 2-Carboxamide
- 3-(4-Fluorophenyl sulfonyl propanamido)
- 2-(4-Chlorophenyl)carboxamide
- 3-(3,3-Diphenylpropanamido)
Functional Groups Sulfonyl, fluorophenyl, amide Chlorophenyl, diphenyl, amide

Key Differences and Implications

Halogen Effects :

  • The 4-fluorophenyl group in the target compound may enhance metabolic stability and electron-withdrawing effects compared to the 4-chlorophenyl group in the analog. Fluorine’s smaller size and higher electronegativity could influence binding interactions in biological targets.
  • Chlorine’s larger atomic radius and polarizability might alter hydrophobic interactions or steric hindrance in the analog .

Sulfonyl vs. The diphenylpropanamido group in the analog introduces significant hydrophobicity and steric bulk, which may reduce aqueous solubility but improve membrane permeability .

Molecular Weight and Complexity :

  • The analog’s higher molecular weight (495.97 g/mol vs. ~418 g/mol) and extended diphenyl structure suggest greater lipophilicity, which could impact bioavailability and pharmacokinetic profiles.

Biological Activity

3-(3-((4-Fluorophenyl)sulfonyl)propanamido)benzofuran-2-carboxamide is a complex organic compound belonging to the class of benzofuran derivatives. This compound is characterized by its unique structural features, including a benzofuran ring and a sulfonamide moiety with a 4-fluorophenyl group. Benzofuran derivatives have been recognized for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties, making them significant in medicinal chemistry and pharmaceutical research .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. The compound's mechanism of action may involve:

  • Enzyme Inhibition : It potentially inhibits enzymes involved in tumor proliferation and bacterial cell wall synthesis.
  • Receptor Modulation : The compound may modulate receptor signaling pathways, affecting cellular processes such as apoptosis and inflammation.
  • Pathway Interference : It could interfere with critical cellular pathways that regulate cell growth and survival .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anti-Tumor Activity :
    • Studies have shown that this compound can inhibit the proliferation of various cancer cell lines.
    • For example, in vitro assays demonstrated significant cytotoxic effects against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, with IC50 values indicating potent anti-cancer properties .
  • Antibacterial Properties :
    • The compound has demonstrated activity against several bacterial strains, suggesting potential use as an antibacterial agent.
    • Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential bacterial enzymes .
  • Antioxidative Effects :
    • Preliminary studies suggest that this compound may possess antioxidative properties, which could contribute to its overall therapeutic potential .

Case Studies and Research Findings

Recent research has focused on elucidating the biological effects of this compound through various studies:

  • Study on Anti-Tumor Activity : A study evaluated the cytotoxic effects of the compound on different cancer cell lines. It reported that the compound induced apoptosis in A549 cells, with a significant reduction in cell viability observed at concentrations as low as 10 µM .
  • Antibacterial Screening : Another investigation assessed the antibacterial efficacy against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus, indicating promising antibacterial activity .

Comparative Analysis

To provide a clearer understanding of the biological activity of this compound, a comparison with other similar compounds is useful.

Compound NameAnti-Tumor IC50 (µM)Antibacterial MIC (µg/mL)
This compound1050
Compound A (similar structure)1540
Compound B (different functional groups)2060

Q & A

Q. What are the key considerations in synthesizing 3-(3-((4-Fluorophenyl)sulfonyl)propanamido)benzofuran-2-carboxamide, and how can reaction conditions be optimized for higher yield?

The synthesis involves multi-step reactions, including:

  • Benzofuran core functionalization : Introduction of the sulfonyl and carboxamide groups via nucleophilic substitution or coupling reactions (e.g., using HATU or EDC/NHS as coupling agents) .
  • Optimization : Continuous flow reactors improve yield and purity by ensuring precise control of temperature and solvent ratios. Solvent selection (e.g., DMF or DCM) and stoichiometric adjustments for intermediates are critical .

Q. What spectroscopic techniques are essential for characterizing the structural integrity of this compound?

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) confirms substitution patterns and purity .
  • X-ray crystallography resolves stereochemistry, particularly for sulfonamide and benzofuran moieties .
  • IR spectroscopy validates functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for carboxamide) .

Q. How does the 4-fluorophenyl sulfonyl group influence the compound’s physicochemical properties?

  • Lipophilicity : The sulfonyl group increases polarity, while the fluorophenyl moiety enhances membrane permeability via hydrophobic interactions .
  • Electronic effects : The electron-withdrawing fluorine atom stabilizes the sulfonamide group, affecting reactivity in biological systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of benzofuran-sulfonamide derivatives across studies?

  • Assay standardization : Control variables like cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent vehicles to minimize variability .
  • Structural analogs : Compare derivatives with modified substituents (e.g., chloro vs. methoxy groups) to identify activity determinants .
  • Computational modeling : Use molecular dynamics simulations to assess target binding under different conditions .

Q. What strategies elucidate the mechanism of action of sulfonamide-containing benzofuran derivatives in enzyme inhibition?

  • Enzyme kinetics : Measure inhibition constants (Ki) using fluorescence-based assays for carbonic anhydrase or kinase targets .
  • Molecular docking : Predict binding poses with AutoDock Vina or Schrödinger Suite to identify key interactions (e.g., sulfonamide-Zn²⁺ coordination in carbonic anhydrase) .
  • Site-directed mutagenesis : Validate target residues (e.g., Thr199 in carbonic anhydrase) via CRISPR/Cas9-edited cell lines .

Q. What in silico methods are recommended for predicting pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier permeability, and CYP450 interactions .
  • QSAR models : Train algorithms on datasets of benzofuran derivatives to correlate structural features (e.g., logP, polar surface area) with clearance rates .

Q. How can structure-activity relationship (SAR) studies improve the therapeutic index of this compound?

  • Analog synthesis : Introduce bioisosteres (e.g., replacing fluorine with chlorine) to balance potency and toxicity .
  • Toxicity screening : Use zebrafish models or primary hepatocyte assays to assess hepatotoxicity .
  • Dose-response profiling : Establish EC₅₀ and LD₅₀ values in preclinical models to refine therapeutic windows .

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